

CAS number for 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-methylthieno[2,3-d]pyrimidine
Cat. No.:	B1487459

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Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine, the fundamental building block of nucleic acids.^[1] This structural analogy to adenine allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, often by mimicking the natural purine bases.^{[1][2]} Consequently, this scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective properties.^{[1][2]}

The specific compound, **2-Chloro-5-methylthieno[2,3-d]pyrimidine**, is a key intermediate in the synthesis of these bioactive molecules. The chlorine atom at the 2-position acts as a versatile chemical handle, providing a reactive site for nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.^[3]

Physicochemical and Structural Properties

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a solid organic compound at room temperature. Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at

position 5 and a chlorine atom at position 2.

Property	Value	Source(s)
CAS Number	83259-31-8	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₅ CIN ₂ S	[4] [5]
Molecular Weight	184.65 g/mol	[4] [8]
IUPAC Name	2-chloro-5-methylthieno[2,3-d]pyrimidine	[4]
Density	~1.445 g/cm ³	[8]
Melting Point	Not available	[8]
Boiling Point	Not available	[8]
Canonical SMILES	CC1=CC2=C(S1)N=C(N=C2)C I	N/A

Synthesis Methodology

The synthesis of **2-Chloro-5-methylthieno[2,3-d]pyrimidine** is typically achieved through a robust, multi-step sequence. The most common and efficient pathway involves three key stages:

- Gewald Reaction: Formation of a polysubstituted 2-aminothiophene intermediate.
- Pyrimidine Ring Formation: Cyclization of the aminothiophene to construct the thieno[2,3-d]pyrimidin-4(3H)-one core.
- Chlorination: Conversion of the 4-oxo group to the 2-chloro derivative using a chlorinating agent.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-aminothiophenes.[\[6\]](#) In this case, the reaction involves the condensation of a β -keto ester (ethyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence

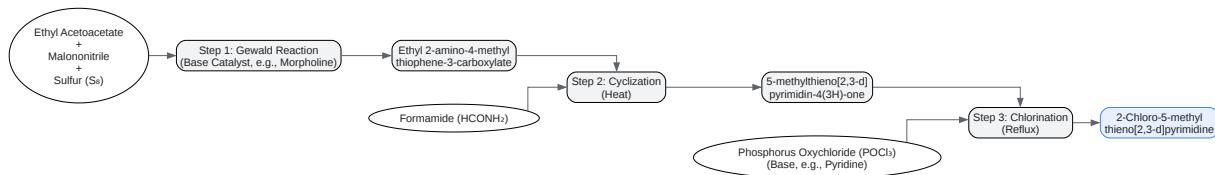
of a basic catalyst like morpholine or triethylamine.[2] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield the highly functionalized thiophene ring.[6]

Step 2: Pyrimidine Ring Cyclization

The resulting 2-aminothiophene-3-carboxylate intermediate is then cyclized to form the fused pyrimidine ring. A common method involves heating the intermediate with formamide or urea at high temperatures. This reaction builds the pyrimidine ring, resulting in the formation of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Aromatic Chlorination

The final step is the conversion of the hydroxyl/oxo group at the 4-position (which exists in tautomeric equilibrium) to a chloro group. This is a critical step that installs the reactive handle for further derivatization. The standard protocol involves refluxing the thienopyrimidinone intermediate in phosphorus oxychloride (POCl_3), often with a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or pyridine to facilitate the reaction.[9]



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Fig. 1: Multi-step synthesis pathway for 2-Chloro-5-methylthieno[2,3-d]pyrimidine.

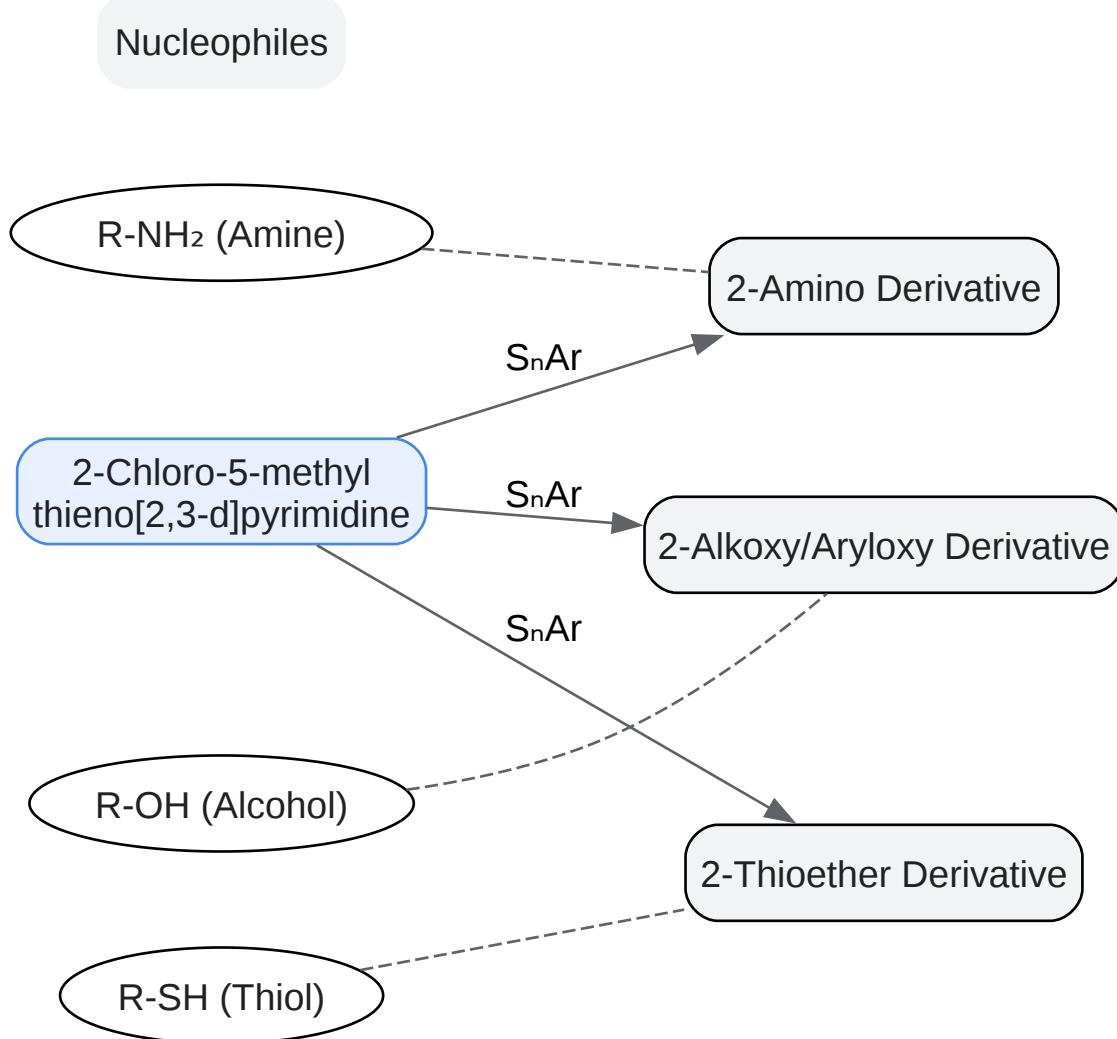
Chemical Reactivity and Derivatization Potential

The primary utility of **2-Chloro-5-methylthieno[2,3-d]pyrimidine** in synthetic chemistry lies in the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrimidine nitrogen atoms makes the C2 position highly susceptible to nucleophilic aromatic substitution (S_NAr). This allows for the facile displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include reactions with:

- Amines ($R-NH_2$): To form 2-amino-thieno[2,3-d]pyrimidine derivatives. This is the most common derivatization, used to introduce side chains that can interact with biological targets.
- Alcohols/Phenols ($R-OH$): To yield 2-alkoxy or 2-aryloxy ethers.
- Thiols ($R-SH$): To produce 2-thioether derivatives.

This versatile reactivity enables the creation of large libraries of analogues from a single, readily accessible intermediate, which is a cornerstone of modern medicinal chemistry.



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Fig. 2: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a rich source of kinase inhibitors and other targeted therapeutics.^[2] Derivatives synthesized from **2-Chloro-5-methylthieno[2,3-d]pyrimidine** have been investigated for several therapeutic applications.

- **Anticancer Agents:** A significant area of research has focused on developing derivatives as potent enzyme inhibitors. For example, various substituted thieno[2,3-d]pyrimidines have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), a key target in tumor angiogenesis.[10] By modifying the substituent at the 2-position, researchers can tune the binding affinity and selectivity of these compounds, leading to potent anti-cancer agents.[10]

- CNS Protective Agents: The scaffold has also been explored for its potential in treating neurological disorders.[1][2]
- Anti-inflammatory and Antimicrobial Agents: The broad biological activity profile of this class of compounds includes anti-inflammatory and antimicrobial effects, making it a versatile starting point for diverse drug discovery campaigns.[1]

Spectral and Analytical Characterization

Disclaimer: The following spectral data are predicted values based on the analysis of structurally analogous compounds, as publicly available experimental spectra for **2-Chloro-5-methylthieno[2,3-d]pyrimidine** are limited. These values should be used as a guide for characterization.

Parameter	Expected Observation
¹ H NMR	Singlet ~8.5-8.8 ppm (1H, pyrimidine C4-H); Singlet ~7.0-7.3 ppm (1H, thiophene C6-H); Singlet ~2.5 ppm (3H, C5-CH ₃).
¹³ C NMR	Peaks in the range of ~115-170 ppm. Key signals expected for C2 (~155-160 ppm), C4 (~150-155 ppm), C5 (~125-130 ppm), and the methyl carbon (~15 ppm).
FT-IR (cm ⁻¹)	~3100-3000 (Aromatic C-H stretch); ~1620-1550 (C=N and C=C stretches of the fused ring system); ~800-700 (C-Cl stretch).
Mass Spec (EI)	Expected molecular ion (M ⁺) peak at m/z 184 and a characteristic M+2 peak at m/z 186 with an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Experimental Protocols

Protocol: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Safety Precaution: This procedure involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

- To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ethanol (80 mL).
- Stir the mixture at room temperature to dissolve the solids.
- Add elemental sulfur (0.1 mol) to the mixture.
- Slowly add morpholine (0.12 mol) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
- After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water (200 mL).
- Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- Dry the solid product under vacuum to yield the thiophene intermediate.

Step 2: Synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one

- In a 100 mL round-bottom flask, combine the dried ethyl 2-amino-4-methylthiophene-3-carboxylate from Step 1 (0.05 mol) and formamide (50 mL).
- Fit the flask with a reflux condenser and heat the mixture to 180-190°C in an oil bath.

- Maintain the reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature. A solid product will precipitate.
- Add water (100 mL) to the flask and stir for 30 minutes.
- Collect the solid by vacuum filtration, wash with water, and dry completely.

Step 3: Synthesis of **2-Chloro-5-methylthieno[2,3-d]pyrimidine**

- Under anhydrous conditions, place the dried 5-methylthieno[2,3-d]pyrimidin-4(3H)-one from Step 2 (0.03 mol) into a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
- Carefully add phosphorus oxychloride (POCl_3 , 30 mL) to the flask in the fume hood.
- Add 5-10 drops of N,N-dimethylaniline as a catalyst.
- Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Slowly and carefully, pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and will release HCl gas.
- Continue stirring until all the ice has melted and the excess POCl_3 has been hydrolyzed.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8.
- The product will precipitate as a solid. Collect the solid by vacuum filtration.
- Wash the crude product with ample water and then dry it under vacuum.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure **2-Chloro-5-methylthieno[2,3-d]pyrimidine**.

Conclusion

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a high-value synthetic intermediate with a strategic position in the field of medicinal chemistry. Its straightforward, scalable synthesis, combined with the versatile reactivity of its C2-chloro group, makes it an ideal starting point for the development of novel therapeutics. The robust foundation of the thieno[2,3-d]pyrimidine scaffold as a purine bioisostere ensures its continued relevance in the design of targeted inhibitors and other bioactive molecules for a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important compound in their discovery programs.

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- To cite this document: BenchChem. [CAS number for 2-Chloro-5-methylthieno[2,3-d]pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1487459#cas-number-for-2-chloro-5-methylthieno-2-3-d-pyrimidine]

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